molecular formula C28H34N4O2 B12362280 OX2R-IN-2

OX2R-IN-2

Katalognummer: B12362280
Molekulargewicht: 458.6 g/mol
InChI-Schlüssel: FEOYYTJKRQXXMU-TUXUZCGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OX2R-IN-2 is a selective antagonist for the orexin 2 receptor (OX2R). Orexin receptors, including orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R), are G-protein-coupled receptors that play a crucial role in regulating various physiological processes such as sleep-wake cycles, feeding behavior, and energy homeostasis . This compound is particularly significant in the study of neurological disorders and sleep-related conditions.

Vorbereitungsmethoden

The synthesis of OX2R-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature, the general approach involves the use of selective reagents and catalysts to achieve the desired chemical structure . Industrial production methods typically involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.

Analyse Chemischer Reaktionen

OX2R-IN-2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

OX2R-IN-2 has a wide range of scientific research applications, including:

Wirkmechanismus

OX2R-IN-2 exerts its effects by selectively binding to the orexin 2 receptor, thereby inhibiting the binding of endogenous orexin peptides (orexin-A and orexin-B). This inhibition prevents the activation of downstream signaling pathways that are typically triggered by orexin binding. The molecular targets involved include G-protein-coupled receptors and various intracellular signaling molecules . By blocking these pathways, this compound can modulate physiological processes such as sleep-wake cycles and energy homeostasis.

Vergleich Mit ähnlichen Verbindungen

OX2R-IN-2 is unique in its high selectivity for the orexin 2 receptor compared to other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its specific antagonistic action on OX2R, making it a valuable tool for studying the distinct roles of orexin receptors in various physiological and pathological processes.

Eigenschaften

Molekularformel

C28H34N4O2

Molekulargewicht

458.6 g/mol

IUPAC-Name

3-[(2S)-1-(2-methoxyethoxy)-3-(4-methylphenyl)propan-2-yl]-1-[1-(4-methylphenyl)ethyl]imidazo[4,5-b]pyridin-2-imine

InChI

InChI=1S/C28H34N4O2/c1-20-7-11-23(12-8-20)18-25(19-34-17-16-33-4)32-27-26(6-5-15-30-27)31(28(32)29)22(3)24-13-9-21(2)10-14-24/h5-15,22,25,29H,16-19H2,1-4H3/t22?,25-/m0/s1

InChI-Schlüssel

FEOYYTJKRQXXMU-TUXUZCGSSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C[C@@H](COCCOC)N2C3=C(C=CC=N3)N(C2=N)C(C)C4=CC=C(C=C4)C

Kanonische SMILES

CC1=CC=C(C=C1)CC(COCCOC)N2C3=C(C=CC=N3)N(C2=N)C(C)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.